molecular formula C28H34O7 B191287 Gedunin CAS No. 2753-30-2

Gedunin

Cat. No.: B191287
CAS No.: 2753-30-2
M. Wt: 482.6 g/mol
InChI Key: YJXDGWUNRYLINJ-POZBICLPSA-N
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Mechanism of Action

Target of Action

Gedunin, a naturally occurring pentacyclic triterpenoid secondary metabolite , primarily targets the Heat Shock Protein (Hsp) and has been identified as an Hsp inhibitor . Hsp plays a crucial role in protein folding and helps protect cells from stress. It is broadly distributed in various tumor cells and has become a potential therapeutic target in various neurological diseases and cancers .

Mode of Action

this compound’s cytotoxic effect is due to its binding to the p23 co-chaperone of Hsp90 . This interaction leads to the degradation of proteasome via binding to p23 , which can result in the inhibition of cell proliferation .

Biochemical Pathways

this compound affects several biochemical pathways. It activates autophagy via modulation of the PI3K/Akt pathway . It also induces apoptosis via the intrinsic pathway . Furthermore, it inhibits metastasis via the downregulation of FAK, JNK, MMP .

Pharmacokinetics

The absorption, distribution, and excretion of this compound have been studied in a mammalian model . .

Result of Action

this compound triggers severe ROS generation leading to DNA damage and cell cycle arrest in the G2/M phase . This inhibits cell proliferation and can lead to cell death . It also has anti-cancer, anti-inflammatory, and neuroprotective effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the plant from which this compound is derived, the Meliaceae family, is distributed in tropical and subtropical regions . The environmental conditions in these regions may influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Gedunin has been found to interact with a variety of enzymes, proteins, and other biomolecules. One of the most significant discoveries was that this compound acts as a heat shock protein (Hsp) inhibitor . This interaction plays a crucial role in its biological activities.

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to induce apoptosis and cytotoxicity in certain cell lines .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its role as a heat shock protein inhibitor is particularly significant in this regard .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its effects on metabolic flux or metabolite levels are part of its broad range of biological activities .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve interactions with various transporters and binding proteins. The effects on its localization or accumulation are part of its mechanism of action .

Subcellular Localization

It is likely that specific targeting signals or post-translational modifications direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of gedunin is complex and involves multiple steps. A notable synthetic route includes a thirteen-step chemoenzymatic synthesis. This method involves the use of various chemical reactions, including oxidation, reduction, and cyclization, to construct the pentacyclic structure of this compound .

Industrial Production Methods: Industrial production of this compound primarily relies on extraction from natural sources, particularly from the seeds of Azadirachta indica. The extraction process involves solvent extraction followed by purification using chromatographic techniques. This method ensures the isolation of this compound in its pure form for further applications .

Chemical Reactions Analysis

Types of Reactions: Gedunin undergoes several types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products: The major products formed from the chemical reactions of this compound include various derivatives with modified functional groups. These derivatives are often studied for their enhanced or altered biological activities .

Scientific Research Applications

Gedunin has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Gedunin is part of a larger group of compounds known as limonoids, which are found in the Meliaceae family. Similar compounds include:

    Azadirachtin: Another limonoid found in neem, known for its potent insecticidal properties.

    Nimbolide: A limonoid with anticancer and anti-inflammatory activities.

    Salannin: A limonoid with insecticidal and antimalarial properties.

Compared to these similar compounds, this compound is unique due to its broad spectrum of biological activities and its ability to inhibit heat shock proteins, making it a promising candidate for therapeutic applications .

Properties

CAS No.

2753-30-2

Molecular Formula

C28H34O7

Molecular Weight

482.6 g/mol

IUPAC Name

[(1S,2R,4S,7S,8S,12R,19R)-7-(furan-3-yl)-1,8,12,16,16-pentamethyl-5,15-dioxo-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadec-13-en-19-yl] acetate

InChI

InChI=1S/C28H34O7/c1-15(29)33-20-13-18-24(2,3)19(30)8-10-25(18,4)17-7-11-26(5)21(16-9-12-32-14-16)34-23(31)22-28(26,35-22)27(17,20)6/h8-10,12,14,17-18,20-22H,7,11,13H2,1-6H3/t17?,18?,20-,21+,22-,25-,26+,27+,28-/m1/s1

InChI Key

YJXDGWUNRYLINJ-POZBICLPSA-N

SMILES

CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C45C(O4)C(=O)OC(C5(CC3)C)C6=COC=C6)C)C)(C)C

Isomeric SMILES

CC(=O)O[C@@H]1CC2[C@](C=CC(=O)C2(C)C)(C3[C@@]1([C@]45[C@H](O4)C(=O)O[C@H]([C@@]5(CC3)C)C6=COC=C6)C)C

Canonical SMILES

CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C45C(O4)C(=O)OC(C5(CC3)C)C6=COC=C6)C)C)(C)C

Pictograms

Irritant

Synonyms

gedunin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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